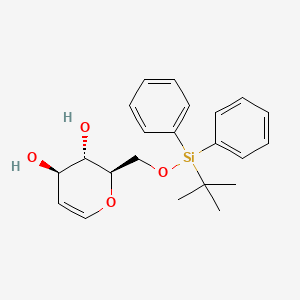

6-O-tert-Butyldiphenylsilyl-D-glucal

Description

Significance of Glycals as Chiral Scaffolds in Complex Carbohydrate Synthesis

Glycals are cyclic enol ether derivatives of sugars that possess a double bond between the C1 and C2 carbon atoms. wikipedia.org First discovered by Emil Fischer and Karl Zach in 1913, these unsaturated carbohydrates have become indispensable chiral synthons in organic synthesis. researchgate.netnih.gov Their utility stems from the unique reactivity conferred by the enol ether moiety, which allows for a wide range of chemical manipulations. researchgate.net

The inherent chirality of glycals, derived from their parent monosaccharides, makes them exceptionally valuable as chiral building blocks for the synthesis of natural products and other biologically significant molecules. researchgate.netrsc.orgthieme-connect.com The double bond serves as a versatile functional handle for various transformations, including electrophilic additions, glycosylations, and rearrangements, enabling the introduction of new functional groups with high stereocontrol. wikipedia.orgnumberanalytics.com This versatility allows glycals to be used as crucial donor molecules in the synthesis of complex oligosaccharides, C-glycosides, and other carbohydrate derivatives with important biological activities, such as antimicrobial and anticancer effects. researchgate.netresearchgate.net

Evolution of Hydroxyl Protecting Group Strategies in Complex Molecule Construction

The construction of complex molecules often requires a multi-step approach where specific functional groups must be temporarily masked to prevent unwanted side reactions. wikipedia.org This strategy, known as protecting group chemistry, is fundamental to organic synthesis. wikipedia.org For carbohydrates, which are characterized by multiple hydroxyl groups of similar reactivity, the development of effective protection strategies has been a critical area of research. numberanalytics.com The ability to selectively protect and deprotect these hydroxyls is paramount for achieving the desired regioselectivity and stereoselectivity in glycosylation and other modification reactions. numberanalytics.comhighfine.com

Among the various classes of hydroxyl protecting groups, silyl (B83357) ethers have emerged as one of the most versatile and widely used, particularly in carbohydrate chemistry. numberanalytics.comhighfine.combeilstein-journals.org The use of silyl ethers as protecting groups dates back to the mid-20th century and has since evolved significantly. numberanalytics.com These groups are formed by reacting an alcohol's hydroxyl group with a silylating agent, creating a stable silicon-oxygen bond. numberanalytics.com

Silyl protecting groups can be broadly classified based on the steric bulk and electronic properties of the substituents on the silicon atom. This variation allows for fine-tuning of their stability and reactivity, enabling chemists to selectively introduce and remove them under specific conditions. total-synthesis.comwikipedia.org The development of a range of silylating agents has provided a powerful toolkit for orthogonal protection strategies, where one type of silyl ether can be removed in the presence of another. beilstein-journals.orgtotal-synthesis.com

Table 1: Classification of Common Silyl Protecting Groups

| Silyl Group | Abbreviation | Structure | Relative Stability (Acid Hydrolysis) | Key Features |

|---|---|---|---|---|

| Trimethylsilyl (B98337) | TMS | -Si(CH₃)₃ | 1 (Reference) | Highly labile; easily removed under mild acidic conditions. total-synthesis.comnih.gov |

| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | ~64 | More stable than TMS; offers intermediate stability. total-synthesis.comnih.gov |

| tert-Butyldimethylsilyl | TBDMS or TBS | -Si(CH₃)₂(C(CH₃)₃) | ~20,000 | Widely used due to its broad stability and clean removal with fluoride (B91410) ions. numberanalytics.comtotal-synthesis.com |

| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | ~700,000 | Very bulky, providing high stability and selectivity for primary alcohols. numberanalytics.comnih.gov |

| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(C(CH₃)₃) | ~5,000,000 | Exceptionally stable to acid; prized for its robustness in complex syntheses. wikipedia.org |

The tert-Butyldiphenylsilyl (TBDPS) group was introduced by Hanessian and Lavallée in 1975 as a robust protecting group for alcohols, designed to overcome some limitations of existing silyl ethers like the tert-butyldimethylsilyl (TBDMS) group. wikipedia.org It is valued for its exceptional stability under a wide range of reaction conditions, particularly acidic ones. wikipedia.org The TBDPS group is unaffected by 80% acetic acid, a condition that cleaves O-trityl and O-TBDMS ethers, making it highly orthogonal to these and other acid-labile protecting groups. wikipedia.org

The distinctive features of the TBDPS group are largely attributed to the steric hindrance provided by the bulky tert-butyl and phenyl substituents surrounding the silicon atom. wikipedia.org This steric bulk not only enhances its stability towards acid hydrolysis but also allows for the selective protection of sterically accessible primary hydroxyl groups in the presence of more hindered secondary ones. wikipedia.orgnih.gov

In carbohydrate chemistry, the TBDPS group is commonly used to protect the primary hydroxyl group at the C6 position of sugars. nih.gov Its installation is typically achieved by reacting the alcohol with tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a mild base like imidazole (B134444). nih.gov Deprotection is cleanly effected using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF). ontosight.airesearchgate.net The combination of its robust stability, selective installation, and clean removal makes the TBDPS group an invaluable tool in the synthesis of complex carbohydrates and glycoconjugates. wikipedia.orgresearchgate.net

Table 2: Key Features of the TBDPS Protecting Group

| Feature | Description |

|---|---|

| Stability | Highly stable to acidic conditions, much more so than TBDMS or trityl ethers. wikipedia.orgresearchgate.net Stable under hydrogenolysis conditions. nih.govresearchgate.net |

| Selectivity | Shows high selectivity for protecting less sterically hindered primary hydroxyl groups over secondary ones. wikipedia.orgnih.gov |

| Installation | Commonly installed using TBDPS-Cl and a base such as imidazole in DMF. nih.gov |

| Deprotection | Smoothly cleaved by fluoride ion sources like TBAF. ontosight.ai |

| Orthogonality | Can be retained while other groups like TBDMS, trityl, and acetals are removed under acidic conditions. wikipedia.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4Si/c1-22(2,3)27(17-10-6-4-7-11-17,18-12-8-5-9-13-18)26-16-20-21(24)19(23)14-15-25-20/h4-15,19-21,23-24H,16H2,1-3H3/t19-,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVBZUOTQALJIU-NJYVYQBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C=CO3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H](C=CO3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 O Tert Butyldiphenylsilyl D Glucal

Overview of Synthetic Routes to D-Glucal Precursors

D-glucal, a versatile chiral building block in organic synthesis, is a glycal derived from D-glucose. rroij.comarkat-usa.org Its synthesis is a critical first step towards obtaining 6-O-tert-Butyldiphenylsilyl-D-glucal. The most traditional and widely adopted method for preparing glycals is the Fischer–Zach method. This process involves the reductive elimination of acylated glycosyl bromides using zinc dust in acetic acid. rroij.com

The synthesis typically commences with the peracetylation of D-glucose. D-glucose is treated with acetic anhydride (B1165640) and a catalytic amount of perchloric acid to yield a fully acetylated glucose. This intermediate is then subjected to a solution of hydrogen bromide in acetic acid to form 3,4,6-tri-O-acetyl-α-D-glucopyranosyl bromide. The crucial reductive elimination step is then carried out using activated zinc dust in the presence of a sodium acetate (B1210297) buffer in an acetic acid/water mixture. This reaction affords 3,4,6-tri-O-acetyl-D-glucal. Subsequent deacetylation under Zemplén conditions, using a catalytic amount of sodium methoxide (B1231860) in methanol, yields the unprotected D-glucal. rroij.com

Over the years, various other reducing agents have been explored for the transformation of glycosyl halides to glycals, including sodium metal, zinc/silver graphite, and samarium(II) iodide. rroij.com These alternatives offer different reaction conditions and selectivities, expanding the synthetic chemist's toolkit for accessing D-glucal and its derivatives.

Regioselective Silylation at the C-6 Hydroxyl Position of D-Glucal

The selective protection of the primary hydroxyl group at the C-6 position of D-glucal is paramount for its use as a building block in more complex oligosaccharide synthesis. The steric hindrance of the tert-butyldiphenylsilyl group allows for a high degree of regioselectivity in this protection step. beilstein-journals.org

Direct Silylation Approaches using TBDPS-Cl

The most direct method for the synthesis of this compound involves the reaction of D-glucal with tert-butyldiphenylsilyl chloride (TBDPS-Cl). This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) in the presence of a base, most commonly imidazole (B134444). nih.gov Imidazole acts as both a base to neutralize the hydrochloric acid byproduct and as a catalyst for the silylation reaction.

The primary hydroxyl group at C-6 is significantly more accessible and nucleophilic than the secondary hydroxyl groups at C-3 and C-4, leading to preferential silylation at this position. beilstein-journals.org The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated and purified by silica (B1680970) gel column chromatography. nih.gov While this method is generally efficient, the reaction times can be lengthy, and careful control of stoichiometry is required to minimize the formation of di-silylated byproducts. beilstein-journals.org

| Reagent/Condition | Role | Typical Molar Equivalence |

| D-Glucal | Substrate | 1.0 |

| TBDPS-Cl | Silylating Agent | 1.1 - 1.5 |

| Imidazole | Base and Catalyst | 2.2 - 3.0 |

| DMF | Solvent | - |

Chemo-Enzymatic Strategies for Selective Protection of Primary Alcohols

Chemo-enzymatic methods offer a green and highly selective alternative for the protection of carbohydrate hydroxyl groups. researchgate.netnih.gov Lipases, in particular, have demonstrated remarkable utility in catalyzing regioselective acylation and deacylation reactions in non-aqueous media. researchgate.net While direct enzymatic silylation is not a common strategy, enzymes can be employed to selectively deprotect a per-acylated D-glucal, leaving the C-6 hydroxyl group free for subsequent chemical silylation.

For instance, 3,4,6-tri-O-acetyl-D-glucal can be subjected to enzymatic hydrolysis using a lipase (B570770) such as Candida antarctica lipase B (CALB). researchgate.net Under controlled conditions, CALB can selectively hydrolyze the ester linkages at the C-3 and C-4 positions, leaving the C-6 acetate intact, or in some cases, can achieve selective deacetylation at a specific secondary position. However, for the purpose of obtaining a free C-6 hydroxyl, a more common strategy involves the complete deacetylation to D-glucal followed by chemical silylation as described above. A more direct chemo-enzymatic approach could involve the enzymatic acylation of D-glucal with a bulky acyl donor, followed by chemical silylation of the remaining free hydroxyls and subsequent enzymatic deacylation.

Orthogonal Protecting Group Strategies in Conjunction with TBDPS

In the synthesis of complex oligosaccharides, the use of orthogonal protecting groups is essential. daneshyari.com Orthogonal protecting groups are those that can be removed under distinct reaction conditions without affecting other protecting groups present in the molecule. The TBDPS group is a valuable component of such strategies due to its unique stability profile. nih.gov It is stable to a wide range of conditions, including those used for the removal of acyl (e.g., acetyl, benzoyl) and benzyl (B1604629) ethers. beilstein-journals.orgnih.gov

A common orthogonal strategy involves the use of a TBDPS group to protect the C-6 hydroxyl, while the secondary hydroxyls at C-3 and C-4 are protected with other groups such as acetyl (Ac), benzoyl (Bz), or benzyl (Bn) ethers. For example, after the synthesis of this compound, the remaining hydroxyl groups can be acylated using acetic anhydride or benzoyl chloride in the presence of a base like pyridine. These acyl groups can be selectively removed under basic conditions (e.g., sodium methoxide in methanol) without cleaving the TBDPS ether. Conversely, the TBDPS group can be selectively removed using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), in the presence of acyl or benzyl protecting groups. nih.gov

This orthogonality allows for the sequential and regioselective unmasking of hydroxyl groups, which is a critical requirement for the stepwise construction of oligosaccharide chains.

| Protecting Group | Typical Cleavage Conditions | Orthogonal to TBDPS |

| Acetyl (Ac) | NaOMe/MeOH | Yes |

| Benzoyl (Bz) | NaOMe/MeOH | Yes |

| Benzyl (Bn) | H₂, Pd/C | Yes |

| tert-Butyldiphenylsilyl (TBDPS) | TBAF/THF | - |

Reactivity and Mechanistic Principles Governing Transformations of 6 O Tert Butyldiphenylsilyl D Glucal

Influence of the 6-O-tert-Butyldiphenylsilyl Group on Glycal Reactivity

The TBDPS protecting group at the primary C-6 hydroxyl of D-glucal is not a mere spectator in its chemical reactions. Its significant steric bulk and electronic nature modulate the reactivity of the pyranoid ring, especially the endocyclic double bond, in a predictable manner.

Stereoelectronic effects are paramount in dictating the course of glycosylation reactions. frontiersin.orgchemrxiv.org In the context of 6-O-tert-Butyldiphenylsilyl-D-glucal, the TBDPS group influences the conformational equilibrium of the pyranoid ring. Silyl (B83357) protecting groups, including TBDPS, possess distinct electronic and steric demands compared to more conventional protecting groups like acetyl or benzyl (B1604629) moieties. beilstein-journals.orgnih.gov The considerable steric hindrance imposed by the TBDPS group can lead to a distortion of the ground-state conformation of the glucal ring. researchgate.net This conformational alteration can, in turn, affect the orientation of orbitals involved in the glycosylation transition state.

Protecting groups can significantly impact the reactivity of glycosyl donors. beilstein-journals.org This is largely due to their varying electron-withdrawing capabilities. During a glycosylation reaction, the anomeric carbon develops an increasing positive charge, reaching an extreme in the form of a glycosyl cation. This charge buildup is less favored with more electron-withdrawing protecting groups, resulting in a slower reaction and a "disarmed" donor. beilstein-journals.org Conversely, less electron-withdrawing groups can "arm" the donor, enhancing its reactivity. The bulky TBDPS group, through steric interactions, can induce a conformational change that places other substituents in pseudoaxial positions. researchgate.net This can render the donor more reactive by reducing the electron-withdrawing effect of those substituents. researchgate.net

The reactivity of this compound is best understood through a comparative lens with glycals bearing other protecting groups. The choice of a silyl ether, or a different class of protecting group altogether, can have a marked effect on the outcome of a reaction.

In general, the stability of silyl ethers towards acidic hydrolysis follows the trend: TMS < TES < TBS < TIPS < TBDPS. pitt.edu This enhanced stability of the TBDPS group makes it a robust protecting group suitable for multi-step syntheses. However, this stability can also translate to lower reactivity in certain transformations. For instance, in the O-formylation of silyl ethers of D-glucal, O-TBDMS ethers have been observed to be more reactive than their O-TBDPS counterparts. researchgate.net

When compared to acyl protecting groups like acetyl, the TBDPS group is less electron-withdrawing, which can lead to an increase in the reactivity of the glycosyl donor. Benzyl ethers, while also being electron-donating, have different steric profiles and can influence reaction pathways in their own right. The choice between these protecting groups allows for the fine-tuning of a glycosyl donor's reactivity, a critical aspect in modern oligosaccharide synthesis. frontiersin.orgnih.gov

Table 1: Comparative Reactivity and Stability of Protected D-Glucals

| Protecting Group at C-6 | Relative Stability to Acid | General Reactivity in Glycosylation | Key Features |

| TBDPS | Very High | Moderate | High steric bulk, robust |

| TBS | High | Moderate to High | Good balance of stability and reactivity |

| TMS | Low | High | Labile, often used for temporary protection |

| Acetyl | Moderate | Low (Disarming) | Electron-withdrawing, can offer anchimeric assistance |

| Benzyl | High | High (Arming) | Electron-donating, sterically demanding |

Stereocontrol in Chemical Reactions of this compound

Electrophilic additions to the endocyclic double bond of glycals are a cornerstone of their synthetic utility. The facial selectivity of such additions is often dictated by the steric hindrance of the protecting groups. The bulky TBDPS group at the C-6 position can play a role in shielding one face of the molecule, thereby directing the incoming electrophile to the opposite face.

The formation of α- or β-glycosides from this compound is a complex process influenced by multiple factors, including the nature of the glycosyl acceptor, the reaction conditions, and the stereoelectronic properties of the glycal itself. chemrxiv.orgchemrxiv.org The TBDPS group, by influencing the conformation of the pyranoid ring, can have a significant impact on the anomeric selectivity. nih.gov

Bulky silyl groups can be strategically employed to control the stereoselectivity of glycosylation reactions. nih.gov By forcing the glycal into a particular conformation, the TBDPS group can favor the formation of one anomer over the other. For example, a conformationally biased glycosyl donor may preferentially react to form a β-glycoside. nih.gov The interplay between the steric bulk of the TBDPS group and the electronic effects of other substituents on the glycal ring ultimately determines the stereochemical outcome of glycoside formation. researchgate.net

Elucidation of Reaction Mechanisms and Pathways

The transformations of this compound proceed through a variety of mechanistic pathways, largely dependent on the reagents and reaction conditions employed. Glycosylation reactions, for instance, are generally considered to exist on a mechanistic continuum between SN1 and SN2 pathways. frontiersin.orgnih.gov

In an SN1-like mechanism, the reaction proceeds through a discrete oxocarbenium ion intermediate. The stability and conformation of this intermediate are influenced by the protecting groups. The TBDPS group, being less electron-withdrawing than an acetyl group, can help to stabilize the developing positive charge at the anomeric center, thus favoring this pathway. The stereochemical outcome is then determined by the facial selectivity of the nucleophilic attack on the planar oxocarbenium ion.

Conversely, in an SN2-like mechanism, the nucleophile attacks the anomeric center in a concerted fashion, displacing the leaving group. The stereochemical outcome of this pathway is inversion of configuration at the anomeric center. The choice between these pathways is influenced by the reactivity of the glycosyl donor and acceptor, the solvent, and the promoter system used.

For some reactions of glycals, computational studies have suggested an asynchronous, one-step mechanism that proceeds through a zwitterionic intermediate. researchgate.net The stereoelectronics of the protecting groups are thought to play a crucial role in directing the reaction through this pathway. researchgate.net The large TBDPS group on this compound would undoubtedly be a significant factor in the energetics of such a mechanism.

Palladium-Catalyzed Glycosylation and Arylation Reactions

Palladium catalysis offers a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound and its derivatives are excellent substrates for such transformations. These reactions typically proceed through the formation of a π-allylpalladium intermediate, which can then be attacked by a variety of nucleophiles.

One of the key strategies involves the use of 1-tributylstannyl derivatives of silyl-protected glycals. The palladium-catalyzed cross-coupling of these stannyl (B1234572) glycals with aroyl chlorides has been investigated, revealing that the selectivity between aroylation and arylation can be controlled by the choice of the palladium catalyst. acs.org For instance, reactions catalyzed by Pd(OAc)₂ tend to favor the formation of aroyl C-glycals, while those catalyzed by Pd(PPh₃)₄ may lead to aryl C-glycals, albeit with potentially lower selectivity. acs.org

The direct palladium-catalyzed C-H glycosylation of arenes with glycosyl chlorides provides another avenue to C-aryl glycosides. researchgate.net This method often employs a directing group on the arene to achieve ortho-selectivity. Furthermore, palladium-catalyzed Heck-type reactions of glycals with aryl thianthrenium salts have been developed for the synthesis of α-C-aryl glycosides. rsc.org The reaction is proposed to proceed via oxidative addition of the aryl salt to a Pd(0) species, followed by carbopalladation of the glycal. rsc.org

In the realm of O-glycosylation, palladium catalysis provides a stereoselective alternative to the traditional Ferrier rearrangement. The reaction of a glycal 3-acetate or carbonate with a zinc(II) alkoxide of an acceptor alcohol in the presence of a palladium catalyst can lead to the formation of 2,3-unsaturated glycosides. elsevierpure.comnih.gov A notable feature of this method is that the anomeric stereoselectivity can be controlled by the choice of ligand. For example, using a complex of palladium acetate (B1210297) with 2-di(tert-butyl)phosphinobiphenyl as the catalyst can result in the exclusive formation of the β-glycoside, whereas employing trimethyl phosphite (B83602) as the ligand can favor the α-anomer. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| 1-Tributylstannyl-D-glucal derivative | Aroyl Chloride | Pd(OAc)₂ | Aroyl C-glycal | High selectivity for aroylation | acs.org |

| 1-Tributylstannyl-D-glucal derivative | Aroyl Chloride | Pd(PPh₃)₄ | Aryl C-glycal | Diminished selectivity, decarbonylation occurs | acs.org |

| Glycal | Aryl Thianthrenium Salt | Pd(OAc)₂ | α-C-Aryl glycoside | Heck-type coupling | rsc.org |

| Glycal 3-acetate/carbonate | Zinc(II) alkoxide | Pd(OAc)₂ / 2-di(tert-butyl)phosphinobiphenyl | β-O-Glycoside | Ligand-controlled stereoselectivity | elsevierpure.comnih.gov |

| Glycal 3-acetate/carbonate | Zinc(II) alkoxide | Pd(OAc)₂ / P(OMe)₃ | α-O-Glycoside | Ligand-controlled stereoselectivity | nih.gov |

Epoxidation and Subsequent Transformations

The endocyclic double bond of this compound is susceptible to epoxidation, leading to the formation of highly reactive 1,2-anhydrosugars, commonly known as glycal epoxides. These intermediates are valuable precursors for the synthesis of a variety of carbohydrate derivatives. The stereoselectivity of the epoxidation is influenced by the stereochemistry of the substituents on the pyran ring. nih.gov Reagents such as dimethyldioxirane (B1199080) (DMDO) are effective for this transformation, often providing high yields and stereoselectivity. nih.gov

The resulting glycal epoxides are electrophilic and readily undergo ring-opening reactions upon treatment with a wide range of nucleophiles. masterorganicchemistry.comnih.govdntb.gov.uanih.govresearchgate.netkhanacademy.org The regioselectivity of the nucleophilic attack is dependent on the reaction conditions. Under basic or neutral conditions, the reaction typically follows an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered anomeric carbon (C-1). masterorganicchemistry.comkhanacademy.org This leads to the formation of 2-deoxy-glycosides with the nucleophile at C-1 and a hydroxyl group at C-2.

A variety of nucleophiles, including O-, S-, N-, and C-nucleophiles, have been employed in the ring-opening of glycal epoxides. nih.gov For instance, reaction with alcohols or water leads to the corresponding glycosides or 2-hydroxy sugars. Thiols can be used to synthesize thioglycosides, and amines can be used to prepare amino sugars. Carbon nucleophiles, such as Grignard reagents or enolates, allow for the formation of C-glycosides. nih.gov The stereochemical outcome of the ring-opening reaction is typically trans-diaxial, resulting from the backside attack of the nucleophile.

| Glycal Epoxide Derivative | Nucleophile | Product Type | Regioselectivity | Reference |

|---|---|---|---|---|

| 6-O-Trityl-D-glucal epoxide | O-, S-, N-, C-Nucleophiles | 2-Deoxy-glycosides | 1,4-regio- and β-stereoselective or anti-1,2-addition | nih.gov |

| Generic glycal epoxide | Grignard Reagents | C-Glycosides | Attack at the least substituted carbon | masterorganicchemistry.com |

| Generic glycal epoxide | Alkoxides | O-Glycosides | Attack at the least substituted carbon | masterorganicchemistry.com |

| Generic glycal epoxide | Azides (e.g., TMSN₃, LiN₃) | Azido sugars | Can show 1,2-syn-addition pathway | nih.gov |

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis (RCM) has emerged as a powerful synthetic tool for the construction of cyclic and macrocyclic structures in organic chemistry. medwinpublishers.com In carbohydrate chemistry, RCM has been utilized to synthesize a variety of novel structures, including annulated sugar derivatives, macrocyclic nucleoside analogues, and spiro compounds. rsc.orgnih.govnih.gov The reaction involves the intramolecular metathesis of a diene substrate, catalyzed by a transition metal complex, typically containing ruthenium or molybdenum.

For a substrate like this compound to undergo RCM, it must first be functionalized with two terminal alkene moieties. This can be achieved by allylation or vinylation of the free hydroxyl groups at C-3 and C-4. The resulting diene can then be subjected to RCM conditions to form a new ring fused to the pyranose core. The size of the newly formed ring is determined by the length of the tethers connecting the terminal alkenes to the sugar scaffold.

The success of RCM is often dependent on the choice of catalyst and reaction conditions. Grubbs' first and second-generation catalysts are commonly employed due to their high activity and functional group tolerance. medwinpublishers.com RCM has been successfully applied to glucose derivatives to form eight-membered rings and even more complex tricyclic spiro systems. nih.gov The resulting unsaturated cyclic products can be further functionalized, for example, by hydrogenation of the double bond, to afford saturated bicyclic or polycyclic carbohydrate mimetics. nih.gov

Ferrier Rearrangements and their Scope

The Ferrier rearrangement is a classical and highly valuable reaction in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides from glycals. researchgate.netnih.gov The reaction is typically promoted by a Lewis acid and involves the allylic rearrangement of the glycal, with the displacement of the substituent at C-3 and the introduction of a nucleophile at the anomeric center (C-1).

This compound, with its free hydroxyl groups at C-3 and C-4, would first need to be activated at the C-3 position, for instance, by acetylation or formation of a carbonate, to provide a suitable leaving group for the rearrangement. The reaction proceeds via a resonance-stabilized allylic oxocarbenium ion intermediate. The nucleophile then attacks this intermediate, predominantly at the anomeric carbon, to yield the 2,3-unsaturated glycoside. nih.gov

A wide array of nucleophiles can be employed in the Ferrier rearrangement, including O-, S-, N-, and C-nucleophiles, highlighting the broad scope of this transformation. researchgate.netnih.govunideb.huresearchgate.net

O-Nucleophiles: Alcohols and phenols are commonly used to produce a diverse range of 2,3-unsaturated O-glycosides.

S-Nucleophiles: Thiols can be used to synthesize the corresponding S-glycosides.

N-Nucleophiles: Nitrogen-based nucleophiles such as azides or amines can lead to the formation of glycosyl azides or N-glycosides.

C-Nucleophiles: Carbon nucleophiles, including silyl enol ethers and allylsilanes, can be used to form C-glycosides.

The stereochemical outcome of the Ferrier rearrangement is often influenced by the thermodynamic anomeric effect, which generally favors the formation of the α-anomer. nih.gov However, the stereoselectivity can also be influenced by the nature of the catalyst, solvent, and the protecting groups on the glycal. beilstein-journals.org

| Glycal Derivative | Nucleophile Type | Example Nucleophile | Product | Reference |

|---|---|---|---|---|

| 3-O-Acetyl-D-glucal | O-Nucleophile | Alcohols, Phenols | 2,3-Unsaturated O-glycoside | nih.gov |

| 1-COOMe-glycal | S-Nucleophile | Benzyl thiol | 2,3-Unsaturated S-glycoside | nih.govunideb.huresearchgate.net |

| D-Glucal | N-Nucleophile | Azide (B81097) (N₃⁻) | 2,3-Unsaturated glycosyl azide | nih.govunideb.huresearchgate.net |

| D-Glucal | C-Nucleophile | Silyl enol ethers | 2,3-Unsaturated C-glycoside | researchgate.net |

Reactions with Fluorinating Agents and Other Electrophiles

The electron-rich double bond in this compound makes it susceptible to attack by electrophiles. A particularly important class of such reactions is electrophilic fluorination, which provides access to valuable 2-deoxy-2-fluoro sugars. These compounds are of significant interest in medicinal chemistry and as probes for studying biological systems.

Electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly used for this purpose. The reaction proceeds via the addition of the electrophilic fluorine to the double bond, generating a transient fluoronium ion or a stabilized oxocarbenium ion intermediate. This intermediate is then trapped by a nucleophile present in the reaction mixture.

When the reaction is carried out in the presence of a nucleophilic solvent like water or an alcohol, the nucleophile attacks the anomeric carbon, leading to the formation of a 2-deoxy-2-fluoro glycoside. The stereochemistry of the newly formed centers at C-1 and C-2 is dependent on the reaction conditions and the substrate. Typically, a mixture of diastereomers is obtained, corresponding to the gluco and manno configurations. The judicious choice of protecting groups on the glycal can influence the stereoselectivity of both the fluorination and the subsequent nucleophilic addition.

In the absence of an external nucleophile, the counter-ion of the fluorinating reagent (e.g., tetrafluoroborate) can act as a fluoride (B91410) source, leading to the formation of 2-fluoroglycosyl fluorides. Mechanistic studies suggest that the reaction does not proceed via a single electron transfer pathway.

Formation of 3,6-Anhydro-D-glucal Derivatives

The formation of anhydro derivatives represents an important class of intramolecular transformations in carbohydrate chemistry. In the context of D-glucal, the formation of a 3,6-anhydro bridge is a notable reaction that can be induced under specific conditions. This transformation results in a rigid, bicyclic structure.

An efficient method for the synthesis of 3,6-anhydro-D-glucal involves the treatment of a 6-O-tosyl-D-glucal with a reducing agent such as lithium aluminum hydride (LiAlH₄). nih.govresearchgate.net In this reaction, the initial expectation might be the reductive removal of the tosyl group to yield a 6-deoxy-D-glucal. However, the major product observed is the 3,6-anhydro-D-glucal. nih.gov

The proposed mechanism involves an intramolecular nucleophilic attack of the C-3 hydroxyl group (or its corresponding alkoxide) onto the C-6 carbon, displacing the tosylate leaving group. This Sₙ2 cyclization results in the formation of the 3,6-anhydro bridge. The resulting 3,6-anhydro-D-glucal is a versatile intermediate that can undergo further reactions, such as additions to the double bond. For example, iodoglycosylation with N-iodosuccinimide (NIS) in the presence of an alcohol leads to the corresponding 2-deoxy-2-iodo glycosides. nih.gov

Observation of α-Silyl Carbanions in Metalation

The direct metalation of silyl ethers to form α-silyl carbanions is a challenging transformation due to the generally low acidity of the α-protons. However, the formation of such carbanions is a key step in reactions like the Peterson olefination. nrochemistry.comwikipedia.orgnumberanalytics.comorganic-chemistry.org In this reaction, an α-silyl carbanion, typically generated by deprotonation of an alkylsilane with a strong base or via metal-halogen exchange, adds to a carbonyl compound. nrochemistry.comnumberanalytics.com

While direct deprotonation of an unactivated C-H bond adjacent to the oxygen of a silyl ether like this compound is not a commonly reported reaction, the concept of generating a carbanion α to a silicon atom is well-established. The stability of α-silyl carbanions is attributed to the ability of the silicon atom to stabilize the adjacent negative charge, likely through σ*-π conjugation.

In the context of silyl ethers, cleavage of the Si-O bond is a more common reaction pathway upon treatment with organometallic bases or other nucleophiles. libretexts.orgyoutube.com However, if a sufficiently strong base were to deprotonate the carbon adjacent to the silyloxy group, the resulting α-silyloxy carbanion would be a highly reactive intermediate. The presence of the bulky tert-butyldiphenylsilyl group might sterically hinder reactions at the silicon center, potentially favoring other reaction pathways. Direct observation of an α-silyl carbanion from the metalation of this compound itself is not extensively documented in the reviewed literature, and such a species would likely be a transient intermediate under specific, forcing reaction conditions.

Strategic Utility of 6 O Tert Butyldiphenylsilyl D Glucal As a Synthetic Intermediate

Building Block for Complex Carbohydrate Architectures

The unique electronic and steric properties of 6-O-tert-Butyldiphenylsilyl-D-glucal make it an invaluable starting material for the synthesis of modified and intricate carbohydrate structures. The enol ether functionality of the glucal allows for a diverse array of chemical manipulations, including electrophilic additions and rearrangements, providing access to a wide range of sugar derivatives that are otherwise challenging to synthesize.

Synthesis of Branched-Chain Sugars

Branched-chain sugars, characterized by the presence of a carbon-substituent attached to the carbohydrate backbone, are key components of many natural products with significant biological activities. The synthesis of these complex structures can be facilitated by the use of silyl-protected glycals like this compound. researchgate.netthieme-connect.de Methodologies such as palladium-catalyzed carbonylative coupling reactions between glycals and arylboronic acids have been developed to produce sugar-based enones, which serve as precursors to C2-branched sugars. thieme-connect.de Furthermore, cross-dehydrogenative coupling of glycals with terminal alkenes provides a route to C2- and C3-branched sugar dienes. researchgate.netthieme-connect.de These reactions, often tolerant of various protecting groups including silyl (B83357) ethers, highlight the potential of this compound as a starting material for these advanced synthetic endeavors. researchgate.net

Access to Deoxy- and Amino-Deoxy-Sugars

Deoxy and amino-deoxy sugars are integral components of numerous antibiotics, anticancer agents, and other bioactive molecules. nih.govmdpi.comnih.gov The glucal moiety in this compound is an excellent precursor for the introduction of these functionalities, particularly at the C-2 position. nih.govnih.gov

One of the most effective methods for the synthesis of 2-amino-2-deoxy sugars from glycals is the azidonitration reaction. nih.gov This reaction proceeds via the addition of an azide (B81097) radical and a nitrate (B79036) anion across the double bond of the glycal. The resulting 2-azido-1-nitrate adduct can then be readily converted to the corresponding 2-amino sugar. The presence of the 6-O-TBDPS group is compatible with these reaction conditions and can influence the stereochemical outcome of the addition. For instance, a 6-TBDPS-protected 2-azido-2-deoxy-D-galactopyranosyl donor has been successfully used in the synthesis of a disaccharide, demonstrating the utility of this protecting group strategy in the assembly of complex oligosaccharides containing amino sugars.

The synthesis of 2-deoxy sugars can also be achieved from glycals through various methods, including hydration of the double bond or through the Ferrier rearrangement. nih.gov The 6-O-TBDPS group provides the necessary protection of the primary hydroxyl group during these transformations.

Preparation of Fluoro-Sugar Derivatives

The incorporation of fluorine into carbohydrate structures can significantly modulate their biological activity, often by enhancing their metabolic stability or by altering their binding affinity to target enzymes. semanticscholar.orgnih.govsoton.ac.uk Glycals, including this compound, are excellent substrates for electrophilic fluorination. semanticscholar.orgnih.gov

Reagents such as Selectfluor® can be used to introduce a fluorine atom at the C-2 position of the glucal with concomitant addition of a nucleophile at the anomeric center. This reaction provides a direct route to 2-deoxy-2-fluoro glycosides. The stereoselectivity of the fluorination and the subsequent nucleophilic attack can be influenced by the protecting groups on the glycal, including the bulky 6-O-TBDPS group, as well as the reaction conditions. This methodology has been instrumental in the synthesis of a variety of fluorinated mono- and oligosaccharides. nih.gov

Applications in the Total Synthesis of Natural Products and Bioactive Molecules

The utility of this compound extends beyond the synthesis of modified monosaccharides to its application as a key building block in the total synthesis of complex natural products. Its pre-installed chirality and versatile functionality make it an attractive starting material for the efficient construction of intricate molecular architectures.

Construction of Iridoid Aglycones

Iridoids are a large class of monoterpenoids that exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and antitumor effects. nih.gov The core structure of many iridoids is a cis-fused cyclopenta[c]pyran ring system, often glycosylated. The synthesis of the iridoid aglycone, the non-sugar portion of the molecule, can be a significant challenge. While direct evidence for the use of this compound in the total synthesis of a specific iridoid aglycone is not prevalent in the readily available literature, the general synthetic strategies for iridoids often involve the construction of the pyran ring from carbohydrate precursors. The functional group handles and stereocenters present in this compound make it a plausible and strategic starting material for such endeavors. For example, the synthesis of (+)-geniposide, an iridoid glucoside, involves the construction of the iridoid ring system followed by glycosylation. nih.gov The use of a suitably protected glucal derivative in the glycosylation step is a common strategy.

Assembly of Macrolactone Fragments (e.g., Pironetin (B1678462) Analogues)

Pironetin and its analogues are a class of macrolactones that have garnered significant interest due to their potent tubulin-binding and anticancer properties. nih.govrsc.orgresearchgate.net The synthesis of these complex molecules often relies on a convergent strategy, where key fragments are synthesized independently and then coupled. D-glucal has been established as a valuable chiral pool starting material for the synthesis of the δ-lactone fragment of pironetin. lookchem.com The synthesis of pironetin analogues often involves the use of silyl-protected intermediates to ensure the stability of hydroxyl groups during multi-step reaction sequences. Although a specific example detailing the use of this compound for the synthesis of the pironetin macrolactone core was not found in the immediate search results, the general synthetic routes for pironetin analogues are compatible with the use of silyl protecting groups. lookchem.com The TBDPS group, in particular, offers robust protection that is amenable to the reaction conditions typically employed in the assembly of such complex fragments.

Synthesis of Polycyclic Ether Systems (e.g., Ciguatoxin Frameworks)

The protected glucal, this compound, serves as a crucial starting material in the convergent synthesis of complex polycyclic ether systems, such as those found in marine biotoxins like ciguatoxin. Ciguatoxins are large and structurally intricate neurotoxins that are the causative agents of ciguatera fish poisoning. unipd.itnih.gov Their complex architecture, characterized by a ladder-like array of fused ether rings, presents a formidable challenge for synthetic chemists. nih.gov

The strategic utility of this compound lies in its ability to be elaborated into key subunits of the ciguatoxin framework. For instance, research has demonstrated its conversion into fragments corresponding to different ring systems within the ciguatoxin molecule. A notable example is the synthesis of the ABCDE ring moiety of ciguatoxin CTX3C, where this glucal derivative is a key precursor. researchgate.net The synthesis of chiral medium-sized monocyclic ethers corresponding to the D-, E-, F-, and I-rings of ciguatoxin has also been achieved starting from tri-O-acetyl-d-glucal, a related precursor. researchgate.net

Analogues of Chemotherapeutic Agents (e.g., Peloruside A)

This compound is also a valuable synthetic intermediate in the preparation of analogues of potent chemotherapeutic agents like Peloruside A. Peloruside A is a marine natural product isolated from the New Zealand sponge Mycale hentscheli and has garnered significant interest due to its powerful microtubule-stabilizing activity, making it a promising candidate for anticancer drug development. wgtn.ac.nz

The synthesis of Peloruside A and its analogues is a complex undertaking that requires precise control of stereochemistry. researchgate.net The strategic use of chiral building blocks derived from readily available starting materials like D-glucal is a common approach. This compound can be transformed into key fragments that constitute the core structure of Peloruside A analogues.

The development of synthetic routes to Peloruside A analogues is driven by the need to explore the structure-activity relationship (SAR) of this class of compounds. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity and potentially develop new analogues with improved therapeutic properties. The tert-Butyldiphenylsilyl protecting group on the glucal starting material provides the necessary stability during the initial synthetic steps, allowing for the construction of the desired carbon framework before its eventual removal. cdnsciencepub.comresearchgate.net

| Precursor Compound | Target Molecule Fragment | Relevant Application |

| This compound | ABCDE ring moiety | Synthesis of Ciguatoxin CTX3C. researchgate.net |

| Tri-O-acetyl-d-glucal | D, E, F, and I-rings | Synthesis of Ciguatoxin fragments. researchgate.net |

| This compound | Core fragments | Synthesis of Peloruside A analogues. wgtn.ac.nz |

Development of Glycosyl Donors for Oligosaccharide Assembly

The conversion of this compound into various glycosyl donors is a cornerstone of modern oligosaccharide synthesis. These donors are activated sugar derivatives that can react with a glycosyl acceptor (a sugar with a free hydroxyl group) to form a glycosidic bond, the fundamental linkage in oligosaccharides. nih.govnih.gov The nature of the protecting groups on the glycosyl donor and acceptor, as well as the reaction conditions, dictates the stereochemical outcome of the glycosylation reaction.

In Solution-Phase Synthesis

In solution-phase synthesis, all reactants are dissolved in a solvent. This traditional approach offers flexibility in terms of reaction scale and the ability to purify intermediates at each step. Glycosyl donors derived from this compound are widely employed in solution-phase strategies for the assembly of complex oligosaccharides.

For example, this protected glucal can be converted into thioglycosides, which are popular glycosyl donors due to their stability and tunable reactivity. The tert-Butyldiphenylsilyl group at the C6 position provides steric bulk, which can influence the stereoselectivity of the glycosylation reaction. Furthermore, its stability allows for the selective deprotection of other protecting groups on the sugar backbone, enabling the construction of branched oligosaccharides. While solution-phase synthesis can be time-consuming due to the need for purification after each step, it remains a powerful tool for the synthesis of a wide range of oligosaccharides. nih.gov

In Solid-Phase Synthesis

Solid-phase oligosaccharide synthesis (SPOS) offers several advantages over solution-phase methods, including simplified purification procedures and the potential for automation. In this approach, the growing oligosaccharide chain is attached to an insoluble polymer support, and excess reagents and byproducts are removed by simple filtration and washing.

Glycosyl donors derived from this compound have also been adapted for use in solid-phase synthesis. The robust nature of the TBDPS protecting group is particularly advantageous in SPOS, as it must withstand the multiple reaction cycles required to build the oligosaccharide chain. The protected glucal can be converted into a suitable glycosyl donor, such as a glycosyl phosphate (B84403) or a thioglycoside, which is then used to extend the carbohydrate chain attached to the solid support. While SPOS requires careful optimization of reaction conditions to ensure high coupling efficiencies, it has emerged as a valuable technique for the rapid assembly of oligosaccharides. nih.govresearchgate.net

| Synthesis Phase | Key Advantages | Role of this compound Derived Donors |

| Solution-Phase | Flexibility in scale, purification of intermediates. | Stable precursors for creating various glycosyl donors (e.g., thioglycosides). nih.gov |

| Solid-Phase | Simplified purification, potential for automation. | Provide robust building blocks that withstand multiple reaction cycles. nih.govresearchgate.net |

Orthogonal Deprotection and Functional Group Interconversions of the 6 O Tert Butyldiphenylsilyl Group

Methodologies for Selective Cleavage of the TBDPS Ether

The selective cleavage of the TBDPS ether is a critical step that exploits the unique reactivity of the silicon-oxygen bond. The choice of deprotection agent is dictated by the presence of other protecting groups on the carbohydrate scaffold, ensuring that only the TBDPS group is removed.

Fluoride (B91410) ions are highly effective for cleaving silyl (B83357) ethers due to the formation of a very strong silicon-fluoride (Si-F) bond, which acts as the thermodynamic driving force for the reaction. The most common reagent for this purpose is tetra-n-butylammonium fluoride (TBAF). The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentavalent silicon intermediate, which then fragments to release the free alcohol and the corresponding fluorosilane.

TBAF is widely used for the deprotection of TBDPS ethers and is known for its efficacy under mild, neutral conditions. This makes it compatible with many other acid- and base-labile protecting groups commonly used in carbohydrate synthesis, such as acetals, ketals, and esters.

Table 1: Common Fluoride-Based Reagents for TBDPS Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| TBAF (Tetra-n-butylammonium fluoride) | 1 M solution in THF, Room Temperature | Most common and effective reagent. The bulky cation prevents chelation issues. |

| HF•Pyridine | THF or Acetonitrile | Can be more acidic; may affect acid-labile groups. Offers different selectivity compared to TBAF. |

| TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) | Anhydrous conditions | Anhydrous source of fluoride, useful for substrates sensitive to water. |

The TBDPS group is renowned for its exceptional stability under acidic conditions compared to other common silyl ethers like tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (B98337) (TMS) ethers. This stability is a cornerstone of its use in orthogonal protecting group strategies. For instance, a TBDMS group can be selectively cleaved with a mild acid while leaving a TBDPS group intact on the same molecule. The TBDPS group is generally resistant to conditions such as 80% acetic acid, which is often used to remove trityl or TBDMS groups.

While highly stable, the TBDPS group is not completely inert to all acidic conditions. Cleavage can be achieved with stronger acids or under more forcing conditions, but its relative stability allows for a wide window of selective deprotection of other groups.

Table 2: Relative Stability of Silyl Ethers to Acidic Hydrolysis

| Silyl Ether | Relative Rate of Cleavage | Common Cleavage Conditions |

|---|---|---|

| TMS (Trimethylsilyl) | Very Fast | Mildly acidic (e.g., aqueous acetic acid) |

| TBDMS (tert-Butyldimethylsilyl) | Moderate | Mildly acidic (e.g., 80% acetic acid) |

| TIPS (Triisopropylsilyl) | Slow | Stronger acidic conditions |

| TBDPS (tert-Butyldiphenylsilyl) | Very Slow | Harsh acidic conditions (e.g., strong mineral acids) |

Subsequent Chemical Derivatization at the C-6 Position

Once the TBDPS group has been selectively removed from the 6-O-tert-Butyldiphenylsilyl-D-glucal, the newly exposed primary hydroxyl group at the C-6 position becomes available for a variety of chemical transformations. This allows for the introduction of new functional groups, which is essential for the synthesis of complex carbohydrate structures and glycoconjugates.

The primary alcohol at C-6 can be converted into a formate (B1220265) ester. Formylation can be achieved under various conditions. In some instances, unexpected formylation at the C-6 position has been observed as a side reaction during other transformations of protected glucals. For example, the reaction of a protected glucal with reagents like XtalFluor-E in a dimethylformamide (DMF) solvent has been reported to lead to C-6 formylation. thieme-connect.de More conventional methods involve the direct esterification of the free C-6 alcohol using formic acid or its derivatives, often activated to facilitate the reaction. researchgate.net

Table 3: Methods for C-6 Formylation

| Reagent/Method | Typical Conditions | Description |

|---|---|---|

| Formic Acid | Acid or coupling agent (e.g., DCC) | Direct esterification of the C-6 alcohol. |

| XtalFluor-E / DMF | DMF, Room Temperature | Can lead to formylation, sometimes as an unexpected side product. thieme-connect.de |

The conversion of the C-6 hydroxyl group into a halogen (Cl, Br, or I) is a valuable transformation, as the resulting 6-halo derivative is a versatile intermediate for further nucleophilic substitution reactions. A premier method for this conversion on primary alcohols in carbohydrates is the Appel reaction. arkat-usa.orgalfa-chemistry.comwikipedia.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) in combination with a carbon tetrahalide (e.g., CCl₄, CBr₄) to convert the alcohol into the corresponding alkyl halide under mild, neutral conditions. alfa-chemistry.comnrochemistry.com This method is highly selective for primary alcohols over secondary ones. arkat-usa.org For iodination, N-iodosuccinimide (NIS) in conjunction with triphenylphosphine can also be employed.

Table 4: Reagents for C-6 Halogenation

| Reaction | Reagents | Halogen Introduced | Key Features |

|---|---|---|---|

| Appel Reaction | PPh₃, CCl₄ | Chlorine | Mild conditions, Sₙ2 mechanism. wikipedia.orgnrochemistry.com |

| Appel Reaction | PPh₃, CBr₄ | Bromine | High yields, selective for primary alcohols. arkat-usa.orgnrochemistry.com |

| Iodination | PPh₃, I₂, Imidazole (B134444) | Iodine | Common method for converting alcohols to iodides. |

| Iodination | NIS, PPh₃ | Iodine | Alternative method for iodination. |

Future Research Directions and Emerging Applications in Organic Chemistry

Exploration of New Catalytic Transformations

The reactivity of the glucal double bond and the influence of the silyl (B83357) protecting group make 6-O-tert-Butyldiphenylsilyl-D-glucal a prime candidate for novel catalytic transformations. Research is moving beyond traditional glycosylation methods to explore a wider range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Visible-light photoredox catalysis, for instance, offers a powerful avenue for generating glycosyl radicals from carbohydrate derivatives under mild conditions. nih.gov This approach could be applied to this compound for reactions such as Giese additions to electron-deficient alkenes, providing new routes to C-glycosides. nih.gov Similarly, the development of organocatalysis using carbohydrate-based catalysts, such as those bearing thiourea (B124793) groups, for asymmetric Michael additions presents another promising frontier. nih.gov The inherent chirality of the glucal backbone could be exploited in the design of new ligands or catalysts for asymmetric synthesis.

Recent advancements in catalytic methods for synthesizing alkylsulfonyl fluorides, including photoredox, electro-, transition-metal, and organocatalysis, highlight the ongoing search for efficient synthetic tools that could be adapted for the functionalization of silylated glycals. The application of these modern catalytic strategies is expected to unlock new synthetic pathways, enabling the creation of novel glycomimetics and complex carbohydrate structures from this compound.

| Catalytic Strategy | Potential Transformation with this compound | Anticipated Product Class | Reference |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Radical addition to alkenes | C-Glycosides | nih.gov |

| Organocatalysis | Asymmetric Michael additions | Optically active nitroalkanes, functionalized glycosides | nih.gov |

| Transition-Metal Catalysis | Coupling reactions, hydrosilylation | Functionalized C- and O-glycosides | researchgate.net |

| Copper-Catalyzed Glycosylation | O-glycosidic bond formation from glycosyl halides | O-Glycosides | nih.gov |

Development of Automated Synthesis Protocols for Glycal Derivatives

The complexity of carbohydrate synthesis has historically been a significant bottleneck in glycoscience. researchgate.net Automated Glycan Assembly (AGA) has emerged as a transformative technology to address this challenge, enabling the rapid and reliable synthesis of complex oligosaccharides. acs.orgmpg.de Future research will focus on developing and optimizing AGA protocols specifically for glycal derivatives like this compound.

The goal is to establish standardized, robust protocols for the automated synthesis of oligosaccharides using glycal building blocks. fu-berlin.de This involves streamlining variables such as reaction temperature, the number of glycosylation cycles, and the concentration of the glycal donor. fu-berlin.de The development of such protocols will accelerate the synthesis of complex, immunologically relevant glycans, reducing production times from months or years to a matter of weeks. fu-berlin.de While AGA has already been used to produce polysaccharides up to 50-mers, further methodological advances are needed to expand the variety and complexity of accessible glycans. researchgate.netacs.org

Automated platforms, including those based on solid-phase synthesis in instruments like the Glyconeer synthesizer, are becoming more accessible, empowering more laboratories to undertake complex glycan synthesis. acs.orgfu-berlin.de The integration of glycal building blocks into these automated workflows is crucial for expanding the synthetic toolbox available to chemists and biologists. nih.govuci.edu

| Development Area | Objective | Impact on Using Glycal Derivatives | Reference |

|---|---|---|---|

| Protocol Optimization | Establish standard conditions for glycosylation reactions (temperature, concentration, cycles). | Increases reliability and yield for syntheses involving this compound. | fu-berlin.de |

| Hardware and Software Advancement | Improve synthesizer capabilities and develop software for predicting reactivity. | Facilitates the assembly of more complex and longer glycan chains from glycal monomers. | mpg.demorressier.com |

| Linker and Solid Support Chemistry | Develop novel linkers and resins that are stable under various reaction conditions. | Enhances the efficiency of solid-phase synthesis and purification of oligosaccharides built from glycals. | researchgate.net |

| Post-Synthesis Standardization | Establish routine protocols for cleavage, deprotection, and purification. | Provides reliable access to pure, conjugation-ready oligosaccharides derived from glycal precursors. | mpg.de |

Integration into Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis is a powerful strategy that combines the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymatic reactions. frontiersin.orgnih.gov This approach is particularly attractive for preparing complex glycans, as it avoids the need for extensive protecting group manipulations. nih.gov this compound, as a chemically synthesized precursor, is well-positioned for integration into these multistep synthetic routes.

In a typical chemoenzymatic approach, a core glycan structure is first assembled chemically, often using versatile building blocks like protected glycals. frontiersin.org This chemically synthesized precursor is then elaborated upon using a series of enzymatic extensions catalyzed by glycosyltransferases (GTs) or modified glycosidases (GHs). frontiersin.orgnih.govnih.gov This strategy leverages the strengths of both methodologies: the efficiency of chemical synthesis for creating the core scaffold and the precision of enzymes for subsequent glycosylations under mild, aqueous conditions. frontiersin.org

The development of chemoenzymatic methods has provided a novel approach to producing diverse and complex N-glycans, O-linked glycans, and other glycoconjugates. frontiersin.orgsemanticscholar.org For example, a chemically synthesized precursor can be acted upon by enzymes to introduce specific monosaccharides, such as sialic acid, to generate biologically important structures. mdpi.com As the library of available glycosylation enzymes expands, so too will the possibilities for using this compound as a starting point for the chemoenzymatic synthesis of complex, well-defined glycans for biological and therapeutic applications. frontiersin.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.